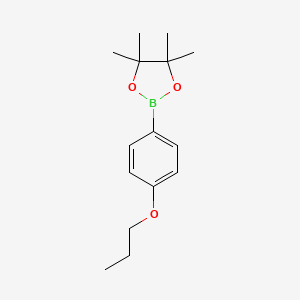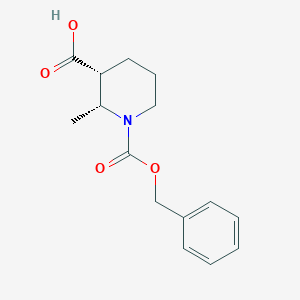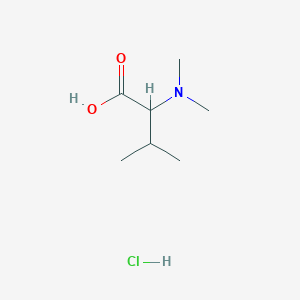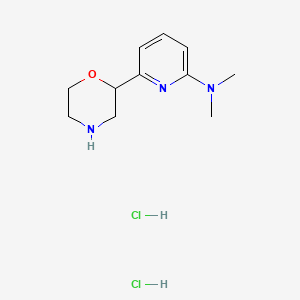
5-(3,5-Dichlorobenzoyl)-2-methylpyridine
Vue d'ensemble
Description
3,5-Dichlorobenzoyl chloride is a chemical compound used as an intermediate in organic synthesis . It’s a derivative of benzoyl chloride, which is known for its applications in the synthesis of various benzamide derivatives .
Synthesis Analysis
3,5-Dichlorobenzoyl chloride can be synthesized from 3,5-dichlorobenzonitrile . The process involves reactions with arylamine compounds in N,N′-dimethylformamide solution at 60 °C . Another method involves the chlorination of benzonitrile to generate 3,5-dichlorobenzonitrile, followed by hydrolysis and acidification reaction to obtain 3,5-dichlorobenzoic acid .Molecular Structure Analysis
The molecular structure of 3,5-dichlorobenzoyl chloride has been established by X-ray crystallography . The compound crystallizes in triclinic space group Pī .Chemical Reactions Analysis
3,5-Dichlorobenzoyl chloride reacts with arylamine compounds to afford a series of dichlorobenzamide derivatives . This reaction is performed in N,N′-dimethylformamide solution at 60 °C .Physical And Chemical Properties Analysis
3,5-Dichlorobenzoyl chloride is a solid with a molecular weight of 209.46 . It has a boiling point of 135-137 °C/25 mmHg and a melting point of 28 °C .Applications De Recherche Scientifique
Medicine Synthesis
5-(3,5-Dichlorobenzoyl)-2-methylpyridine: is utilized in the synthesis of medical compounds. Its structure is pivotal in creating molecules that have potential therapeutic effects. For instance, it can be used to develop analogs of known drugs, enhancing their efficacy or reducing side effects .
Agricultural Chemicals
In agriculture, this compound serves as an intermediate in the synthesis of pesticides and herbicides. Its chemical properties allow for the creation of substances that are effective in pest control, contributing to crop protection and yield improvement .
Material Science
The compound’s derivatives are explored for their properties in material science, particularly in the development of new polymers with enhanced durability and chemical resistance. This has implications for the production of materials used in various industries, from automotive to consumer goods .
Environmental Science
5-(3,5-Dichlorobenzoyl)-2-methylpyridine: plays a role in environmental science research, particularly in the study of organic pollutants. Its derivatives can be used as markers or tracers to understand the movement and impact of pollutants in ecosystems .
Biochemistry
In biochemistry, the compound is used to study enzyme reactions and biological pathways. It can act as an inhibitor or activator in enzymatic assays, helping to elucidate the functions of different enzymes in biological systems .
Pharmacology
Pharmacological research utilizes this compound in the design of drug delivery systems. Its structural features can be modified to enhance the delivery and targeting of pharmaceuticals within the body, potentially leading to more effective treatments .
Analytical Chemistry
Analytical chemists employ 5-(3,5-Dichlorobenzoyl)-2-methylpyridine in the development of analytical methods. It can be used as a standard or reagent in chromatography and spectrometry to quantify the presence of various substances .
Industrial Applications
Industrially, the compound finds applications in the synthesis of dyes, resins, and other chemicals. Its versatility in reactions makes it a valuable building block in industrial chemistry, contributing to the manufacturing of a wide range of products .
Safety And Hazards
Propriétés
IUPAC Name |
(3,5-dichlorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-2-3-9(7-16-8)13(17)10-4-11(14)6-12(15)5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJLQUZIIZADLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dichlorobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline](/img/structure/B1455075.png)
![1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B1455076.png)




![2,9-Diazaspiro[6.6]tridecane dihydrochloride](/img/structure/B1455083.png)

